molecular formula C17H18N4O2 B12278668 2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole

2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole

Cat. No.: B12278668
M. Wt: 310.35 g/mol
InChI Key: NSKGINJXQOPINK-UHFFFAOYSA-N
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Description

2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms, and the indole ring, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole involves multiple steps, typically starting with the preparation of the imidazole and indole precursors. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

For the specific compound , the synthetic route would involve the formation of the azetidine ring, which is a four-membered nitrogen-containing ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The final step would involve the coupling of the imidazole and indole moieties through a carbonyl linkage, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and indole rings, using reagents such as alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving imidazole and indole-containing enzymes and receptors.

    Medicine: Due to its structural features, the compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The indole ring can interact with various receptors, modulating their signaling pathways. The azetidine ring can provide additional binding interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole include:

    2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-{3-[(1H-imidazol-1-yl)methyl]pyrrolidine-1-carbonyl}-6-methoxy-1H-indole: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its binding interactions and overall activity.

    2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-hydroxy-1H-indole: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C17H18N4O2/c1-23-14-3-2-13-6-16(19-15(13)7-14)17(22)21-9-12(10-21)8-20-5-4-18-11-20/h2-7,11-12,19H,8-10H2,1H3

InChI Key

NSKGINJXQOPINK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)CN4C=CN=C4

Origin of Product

United States

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